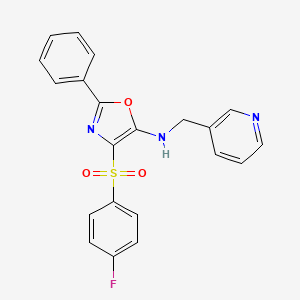

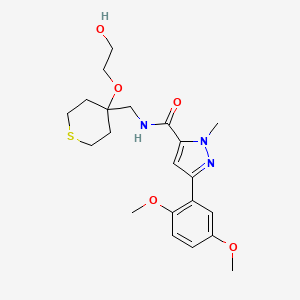

![molecular formula C19H19N3O6S B2501346 N-[5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基]-4-乙基磺酰基苯甲酰胺 CAS No. 886939-32-8](/img/structure/B2501346.png)

N-[5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基]-4-乙基磺酰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide" belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities. These compounds have been the subject of extensive research due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting with the reaction of an appropriate acid or ester with hydrazine to form a hydrazide, followed by cyclization to form the oxadiazole ring. For example, in one study, benzenesulfonyl chloride was reacted with ethyl isonipecotate to yield a carboxylate intermediate, which was then converted into a carbohydrazide and subsequently cyclized to form an oxadiazole thiol . Another study utilized a similar approach by converting aromatic acids into esters, then hydrazides, and finally cyclizing them to form the oxadiazole thiol . These methods highlight the versatility of the synthetic routes available for creating 1,3,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The spectral data, including 1H-NMR, IR, and mass spectrometry, are typically used to confirm the structure of these compounds. For instance, the synthesized compounds in the studies were confirmed using these techniques, ensuring the correct molecular structure was obtained .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives often involves the modification of the oxadiazole ring or its substituents. In the studies provided, the oxadiazole thiol was further reacted with various N-substituted 2-bromoacetamides to yield a range of N-substituted derivatives . These reactions were facilitated by weak bases and polar aprotic solvents, indicating the susceptibility of the oxadiazole ring to nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents such as sulfonyl groups, methoxy groups, and aromatic rings can affect properties like solubility, melting point, and stability. While the specific physical and chemical properties of "N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide" are not detailed in the provided papers, similar compounds have been shown to exhibit moderate to high biological activity, which can be attributed to their chemical structure .

科学研究应用

抗菌和抗增殖活性

N-[5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基]-4-乙基磺酰基苯甲酰胺作为1,3,4-恶二唑衍生物的一部分,已对其抗菌和抗增殖活性进行了研究。这些化合物对各种革兰氏阳性和革兰氏阴性细菌(包括白色念珠菌等致病菌株)表现出有效的活性。值得注意的是,特定的衍生物表现出广谱抗菌活性,最低抑制浓度(MIC)范围为 0.5–8 μg/mL。此外,这些化合物针对包括前列腺癌、结直肠癌、肝细胞癌、上皮样癌和乳腺癌细胞系在内的几种癌细胞系进行了评估,显示出最佳的抗增殖活性。这些衍生物显着的生物活性突出了它们在开发新的治疗剂以应对微生物感染和癌症治疗方面的潜力 (Al-Wahaibi 等人,2021 年).

1,3,4-恶二唑衍生物的抗癌评估

对带有 2,4-二甲氧基苯基取代基的 1,3,4-恶二唑衍生物的进一步研究揭示了它们显着的抗癌特性。这些化合物通过其结构修饰,对乳腺癌细胞系表现出优异的活性。对它们的抗癌功效的深入了解扩展了 N-[5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基]-4-乙基磺酰基苯甲酰胺和相关化合物在肿瘤学研究中的范围,为开发新型抗癌疗法奠定了基础 (Polkam 等人,2021 年).

N-取代衍生物的抗菌研究和合成

已经合成了 1,3,4-恶二唑化合物的 N-取代衍生物,并评估了它们的抗菌功效。这些化合物对革兰氏阴性和革兰氏阳性细菌均表现出中等到显着的活性。合成过程和产生的抗菌活性突出了 N-[5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基]-4-乙基磺酰基苯甲酰胺衍生物在为新的抗菌剂做出贡献方面的潜力,从而应对细菌耐药性的持续挑战 (Khalid 等人,2016 年).

未来方向

The future directions for research on “N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide” are not explicitly mentioned in the available literature. However, similar compounds have been studied for their potential as lead structures for developing potent bacterial RNA polymerase inhibitors613.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide”. Further research and studies are needed to provide a more comprehensive understanding of this compound.

属性

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-4-29(24,25)14-8-5-12(6-9-14)17(23)20-19-22-21-18(28-19)15-10-7-13(26-2)11-16(15)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYOEGODIMWHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

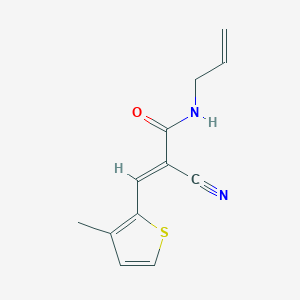

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)

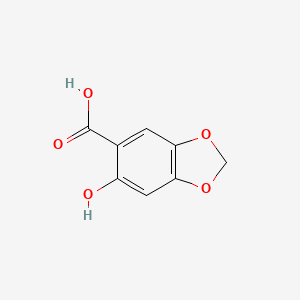

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

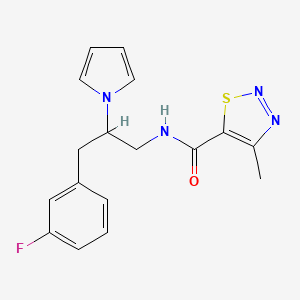

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)